molecular formula C23H18Cl2N2OS B11076885 N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

Cat. No.: B11076885
M. Wt: 441.4 g/mol
InChI Key: NQZORBWBESYKKM-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide is an organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and appropriate leaving groups.

    Acetamide Formation: The final step involves the acylation of the indole derivative with 2,4-dichlorophenylacetyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H18Cl2N2OS

Molecular Weight

441.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(1-methyl-3-phenylsulfanylindol-2-yl)acetamide

InChI

InChI=1S/C23H18Cl2N2OS/c1-27-20-10-6-5-9-17(20)23(29-16-7-3-2-4-8-16)21(27)14-22(28)26-19-12-11-15(24)13-18(19)25/h2-13H,14H2,1H3,(H,26,28)

InChI Key

NQZORBWBESYKKM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CC(=O)NC3=C(C=C(C=C3)Cl)Cl)SC4=CC=CC=C4

Origin of Product

United States

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